molecular formula C16H25NO3 B2960125 tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate CAS No. 175071-97-3

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate

Cat. No.: B2960125
CAS No.: 175071-97-3
M. Wt: 279.38
InChI Key: MHHYZKKYZNAJJU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate (CAS No. 1221346-52-6) has the molecular formula C₁₇H₂₇NO₃ and a molecular weight of 293.400 g/mol . Its structure consists of a propanoate backbone with a tert-butyl ester group, an amino linker, and a 2-(4-methoxyphenyl)ethyl substituent.

Properties

IUPAC Name

tert-butyl 3-[2-(4-methoxyphenyl)ethylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3/c1-16(2,3)20-15(18)10-12-17-11-9-13-5-7-14(19-4)8-6-13/h5-8,17H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHYZKKYZNAJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCNCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate typically involves the reaction of tert-butyl 3-bromopropanoate with 2-(4-methoxyphenyl)ethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of tert-butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanol.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

tert-Butyl Amino Propanoate Derivatives ()

A series of tert-butyl 3-(substituted amino)propanoates (compounds 1–10) were synthesized for conjugation with polyamidoamine (PAMAM) dendrimers to enhance pancreatic β-cell function . Key comparisons include:

Compound ID Substituent on Amino Group Key Structural Features Biological Relevance
3 Phenethylamino Lacks 4-methoxy group Tested for INS-1E cell proliferation; no significant effect
9 2-(3-Isobutylcarbamoyl-3,4-dihydroisoquinolin-2(1H)-yl)ethyl Bulky heterocyclic substituent Novel compound; optimized for binding interactions
Target 2-(4-Methoxyphenyl)ethyl Electron-rich aromatic ring Potential enhanced solubility and receptor affinity due to methoxy group

Key Differences :

  • The 4-methoxy group in the target compound introduces polarity and electron-donating effects absent in compound 3 , which may improve pharmacokinetic properties.

Trifluoromethyl and Diaziridinyl Derivatives ()

The enantiomers (S)-54 and (R)-54 (tert-butyl 2-(2-(3-(trifluoromethyl)diaziridin-3-yl)phenoxy)propanoate) contain a trifluoromethyl-diaziridinyl moiety, enabling photoaffinity labeling applications .

Property Target Compound (S)-54/(R)-54
Molecular Weight 293.40 g/mol 333.14 g/mol
Key Functional Group 4-Methoxyphenyl Trifluoromethyl-diaziridinyl
Applications Biological conjugation Photoreactive probes

Key Differences :

  • The trifluoromethyl group in (S)-54 enhances hydrophobicity and metabolic stability, while the diaziridine ring enables covalent binding under UV light, a feature absent in the target compound .

Heterocyclic and Carbamate Derivatives ()

  • Compound 15a (): A tert-butyl carbamate with a pyrimido-oxazinone ring system. Used in kinase inhibition studies due to its heterocyclic core, which is absent in the target compound .
  • Compound 2 (): Features a 3-trifluoromethylphenyl group and diphenylmethyleneamino substituent. The electron-withdrawing trifluoromethyl group contrasts with the electron-donating methoxy group in the target compound, altering electronic properties and reactivity .
  • tert-Butyl 3-(2-((tert-butoxycarbonyl)amino)ethoxy)propanoate (): Dual tert-butyl protections (ester and carbamate) enhance stability during synthetic steps, unlike the single tert-butyl group in the target compound .

Biological Activity

tert-Butyl 3-{[2-(4-methoxyphenyl)ethyl]amino}propanoate is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyl group, a propanoate moiety, and a substituted ethylamine with a 4-methoxyphenyl group. Its molecular formula is C₁₇H₂₇NO₄, with a molecular weight of 309.4 g/mol. The methoxy substitution on the phenyl ring is believed to play a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby modulating metabolic pathways.
  • Receptor Binding : It can bind to various receptors, influencing cellular signaling processes.
  • Cellular Uptake : The structure allows for efficient cellular uptake, enhancing its bioavailability and therapeutic potential.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties indicate that it may reduce inflammation markers in vitro.
  • Analgesic Activity : The compound has been explored for its potential analgesic effects, which could make it relevant in pain management therapies.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryReduced cytokine levels in cell cultures
AnalgesicExhibited pain-relieving properties in models

Case Study: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of this compound, researchers treated human cell lines with the compound and assessed cytokine production. Results showed a significant decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting that the compound may modulate inflammatory responses effectively.

Case Study: Analgesic Potential

Another investigation focused on the analgesic properties of this compound using animal models. The results indicated that administration led to a notable reduction in pain responses compared to control groups, supporting its potential use in pain management strategies.

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